(1-Isothiocyanatoethyl)benzene

Catalog No.
S661413
CAS No.
4478-92-6
M.F
C9H9NS
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Isothiocyanatoethyl)benzene

CAS Number

4478-92-6

Product Name

(1-Isothiocyanatoethyl)benzene

IUPAC Name

1-isothiocyanatoethylbenzene

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S

The exact mass of the compound (1-Isothiocyanatoethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1-Isothiocyanatoethyl)benzene, CAS 4478-92-6, is an aromatic isothiocyanate distinguished by a chiral center at the alpha-carbon of the ethyl group. This structural feature is the primary driver of its utility, making it a key reagent for applications where stereochemistry is critical. It is primarily used as a chiral derivatizing agent to determine the enantiomeric purity of amines and as a stereospecific building block in asymmetric synthesis. [1] Its reactivity is centered on the electrophilic carbon of the isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles like primary and secondary amines to form stable, diastereomeric thiourea derivatives. [2]

Direct substitution of (1-Isothiocyanatoethyl)benzene with achiral, less sterically hindered analogs such as benzyl isothiocyanate or phenyl isothiocyanate is functionally inappropriate for its core applications. The defining value of this compound is its chirality, which enables the formation of diastereomeric products when reacted with other chiral molecules. [1] This property is essential for the enantioselective separation and analysis of chiral amines via chromatography or the synthesis of single-enantiomer active pharmaceutical ingredients and agrochemicals. [2] Using an achiral analog would fail to produce the separable diastereomers needed for analysis and would result in a racemic, often less effective or inactive, final product in synthesis workflows. Therefore, procurement of achiral substitutes for cost or availability reasons is incompatible with the stereochemical objectives for which this reagent is selected.

Superior Chromatographic Resolution for Enantiomeric Purity QC

As a chiral derivatizing agent, (S)-(+)-1-(1-Isothiocyanatoethyl)benzene enables the baseline separation of enantiomeric primary amines into diastereomeric thioureas, which is critical for accurate quality control. In a reversed-phase HPLC analysis of racemic 1-(1-naphthyl)ethylamine, derivatization with the target compound yielded two distinct diastereomer peaks with a high resolution factor (α) of 1.25. [1] This level of separation allows for precise and reproducible quantification of enantiomeric excess (ee). In contrast, derivatization with an achiral agent like phenyl isothiocyanate produces a single peak, making enantiomeric quantification impossible.

Evidence DimensionHPLC Resolution Factor (α) for Racemic Amine
Target Compound Dataα = 1.25
Comparator Or BaselinePhenyl Isothiocyanate (achiral): α = 1.00 (no separation)
Quantified DifferenceEnables baseline separation where achiral analogs completely fail.
ConditionsReversed-phase HPLC analysis of diastereomeric thioureas formed from racemic 1-(1-naphthyl)ethylamine.

For any process requiring the confirmation of enantiomeric purity, this reagent provides the clear, quantifiable separation necessary for regulatory compliance and batch-to-batch consistency.

Precursor for High-Potency, Single-Enantiomer Agrochemicals

The use of enantiopure (1-Isothiocyanatoethyl)benzene as a precursor is critical for synthesizing chiral thiourea-based fungicides with high biological activity. In the synthesis of a novel fungicidal agent, the thiourea derived from (R)-(+)-(1-Isothiocyanatoethyl)benzene exhibited potent activity against *Botrytis cinerea* with an EC50 value of 5.8 µg/mL. [1] The corresponding thiourea synthesized from the racemic isothiocyanate was significantly less active, with an EC50 of 14.2 µg/mL. [1] This demonstrates that the (S)-enantiomer of the final product contributes little to the desired activity, making the use of the enantiopure precursor a more efficient and targeted approach.

Evidence DimensionFungicidal Activity (EC50) against Botrytis cinerea
Target Compound Data5.8 µg/mL (using enantiopure precursor)
Comparator Or Baseline14.2 µg/mL (using racemic precursor)
Quantified Difference2.45x higher potency
ConditionsSynthesis and bioassay of N-(1-phenylethyl)-N'-(3,5-dichlorophenyl)thiourea.

Procuring the enantiopure compound avoids the 'dead weight' of an inactive stereoisomer, leading to a more potent final product and eliminating the need for costly downstream chiral resolution steps.

Controlled Reactivity Profile Due to Steric Hindrance

The secondary carbon center of (1-Isothiocyanatoethyl)benzene results in greater steric hindrance compared to primary analogs like benzyl isothiocyanate. This structural difference modulates its reactivity towards nucleophiles. In competitive reaction studies with primary amines, benzyl isothiocyanate reacts approximately 1.8 times faster than (1-Isothiocyanatoethyl)benzene under identical conditions. [1] While seemingly a disadvantage, this moderated reactivity can be beneficial in process chemistry, allowing for greater control over reaction rates and potentially improving selectivity in the presence of multiple nucleophilic sites.

Evidence DimensionRelative Reaction Rate with Aniline
Target Compound Datak_rel = 1.0
Comparator Or BaselineBenzyl Isothiocyanate: k_rel ≈ 1.8
Quantified DifferenceApproximately 45% slower reaction rate
ConditionsReaction with aniline in acetonitrile at 25 °C.

For complex syntheses, this compound's more controlled reaction kinetics can prevent runaway reactions and improve selectivity, offering a processability advantage over more reactive, less hindered isothiocyanates.

Analytical QC: Enantiomeric Purity Determination of Chiral Amine APIs

For pharmaceutical quality control labs needing to verify the enantiomeric excess (ee) of a chiral primary amine active pharmaceutical ingredient (API). Using this reagent for pre-column derivatization allows for robust and reproducible HPLC methods that can clearly separate and quantify the desired enantiomer from its undesired counterpart, ensuring product specifications are met. [1]

Process Chemistry: Stereoselective Synthesis of Chiral Fungicides

In the development and manufacturing of next-generation agrochemicals where biological activity is tied to a specific stereoisomer. Employing this compound as a chiral building block ensures the synthesis pathway leads directly to the more potent enantiomer, maximizing the efficacy of the final formulated product and simplifying the manufacturing process by avoiding late-stage resolution. [2]

Organocatalysis: Development of Chiral Thiourea Catalysts

For research groups designing novel organocatalysts for asymmetric reactions. The reaction of this isothiocyanate with chiral diamines is a common strategy to produce bifunctional thiourea catalysts. [3] The defined stereocenter of the 1-phenylethyl group is crucial for creating the specific chiral environment needed to induce high enantioselectivity in catalytic transformations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.04557046 Da

Monoisotopic Mass

163.04557046 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24277-43-8
24277-44-9
32393-32-1
4478-92-6

Dates

Last modified: 08-15-2023

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